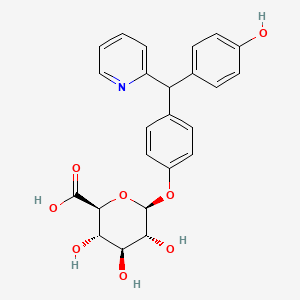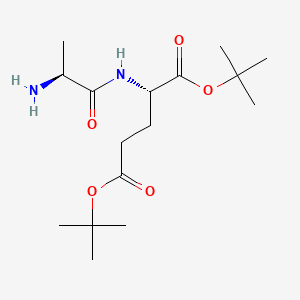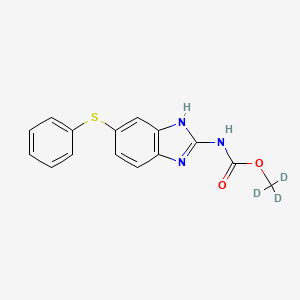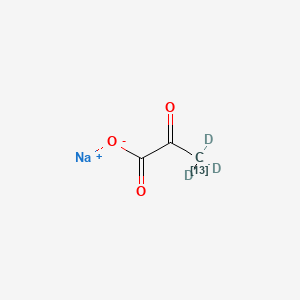
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of pyruvic acid, where the carbon atoms are labeled with the isotope carbon-13 and the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in metabolic studies and tracer experiments due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,3,3-trideuterio-2-oxo(313C)propanoate typically involves the isotopic labeling of pyruvic acid. The process begins with the preparation of pyruvic acid, followed by the introduction of carbon-13 and deuterium isotopes. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate the isotopes efficiently. The process includes the fermentation of glucose with isotopically labeled carbon sources, followed by chemical reactions to introduce deuterium. The final product is purified through crystallization or distillation methods .
Análisis De Reacciones Químicas
Types of Reactions: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate undergoes various chemical reactions, including:
Oxidation: Conversion to acetic acid or carbon dioxide and water.
Reduction: Formation of lactic acid.
Substitution: Reactions with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Acetic acid, carbon dioxide, and water.
Reduction: Lactic acid.
Substitution: Various pyruvate derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Biology: In cellular biology, it helps in studying cellular respiration and energy production by tracking the metabolic fate of pyruvate.
Medicine: It is used in medical research to understand metabolic disorders and develop diagnostic tools for diseases like diabetes and cancer.
Industry: In the pharmaceutical industry, it aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics .
Mecanismo De Acción
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate exerts its effects by participating in metabolic pathways. It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) to produce ATP. This process is crucial for cellular energy production. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing detailed insights into metabolic processes .
Comparación Con Compuestos Similares
- Sodium pyruvate-13C3
- Sodium pyruvate-3-13C
- Pyruvic acid-13C3 sodium salt
Comparison: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in tracer studies compared to compounds labeled with only one isotope. It allows for more precise tracking of metabolic pathways and interactions within biological systems .
Propiedades
IUPAC Name |
sodium;3,3,3-trideuterio-2-oxo(313C)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-SPZGMPHYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858354 |
Source


|
| Record name | Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215831-74-5 |
Source


|
| Record name | Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

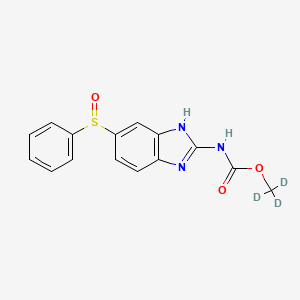
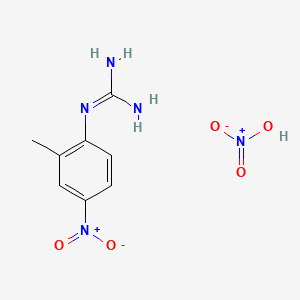
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)
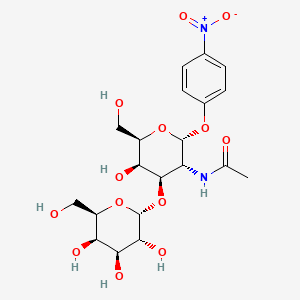
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B588376.png)
